molecular formula C13H18F3N3 B12263591 N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12263591
M. Wt: 273.30 g/mol
InChI Key: DTXQUIJKLBDZGU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine is a synthetic organic compound that features a trifluoroethyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps. One common method starts with the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with pyridine-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 3-amino-3-cyclopropyl-N-(2,2,2-trifluoroethyl)propanamide hydrochloride
  • 2-(1-(2,4,5-trifluorobenzyl)-2,3-dihydro-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Uniqueness

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of a trifluoroethyl group, a piperidine ring, and a pyridine ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C13H18F3N3/c1-18(12-4-2-3-7-17-12)11-5-8-19(9-6-11)10-13(14,15)16/h2-4,7,11H,5-6,8-10H2,1H3

InChI Key

DTXQUIJKLBDZGU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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